Boc-L-Phe(4-NH-Poc)-OH
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Overview
Description
Boc-L-Phe(4-NH-Poc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of more complex peptides and proteins. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Phe(4-NH-Poc)-OH typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of the 4-NH-Poc group at the para position of the phenyl ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-Phe(4-NH-Poc)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: The compound can also be reduced, especially at the Boc and Poc groups.
Substitution: Substitution reactions can occur at the phenyl ring, where the 4-NH-Poc group is located.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Boc-L-Phe(4-NH-Poc)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It can be incorporated into peptides that mimic natural proteins, aiding in the study of their functions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Boc-L-Phe(4-NH-Poc)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Boc-L-Phe-OH: This compound is similar but lacks the 4-NH-Poc group.
Fmoc-L-Phe-OH: Another derivative of phenylalanine, but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-L-Phe-OH: This compound features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: Boc-L-Phe(4-NH-Poc)-OH is unique due to the presence of both Boc and 4-NH-Poc groups, which provide specific protection and reactivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXVKVSLASFST-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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